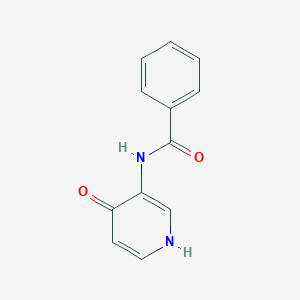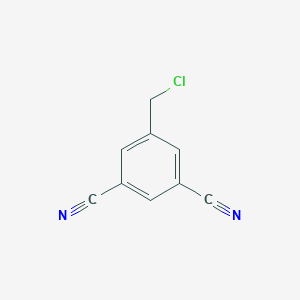
5-(Chloromethyl)isophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)isophthalonitrile is an organic compound with the molecular formula C9H5ClN2 It is a derivative of isophthalonitrile, where a chloromethyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)isophthalonitrile typically involves the chloromethylation of isophthalonitrile. One common method is the reaction of isophthalonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)isophthalonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The nitrile groups can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for the reduction of nitrile groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted derivatives such as 5-(azidomethyl)isophthalonitrile.
Reduction: Formation of 5-(aminomethyl)isophthalonitrile.
Oxidation: Formation of 5-(carboxymethyl)isophthalonitrile.
Applications De Recherche Scientifique
5-(Chloromethyl)isophthalonitrile has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)isophthalonitrile depends on the specific reactions it undergoes. In substitution reactions, the chloromethyl group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitrile groups are converted to amines through the addition of hydrogen atoms, facilitated by a catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthalonitrile: The parent compound without the chloromethyl group.
Terephthalonitrile: An isomer with nitrile groups in the para position.
Phthalonitrile: An isomer with nitrile groups in the ortho position.
Uniqueness
5-(Chloromethyl)isophthalonitrile is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for further modifications and the creation of a wide range of derivatives, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H5ClN2 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
5-(chloromethyl)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4H2 |
Clé InChI |
QEBGPJKCHSERLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#N)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


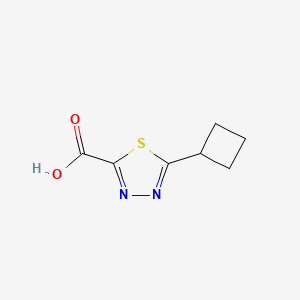
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
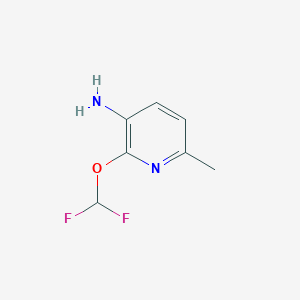
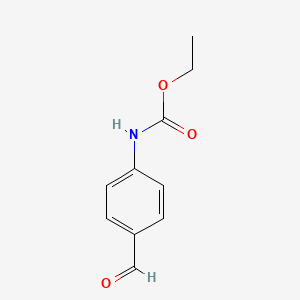
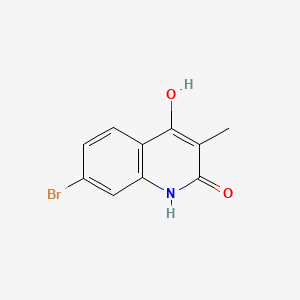
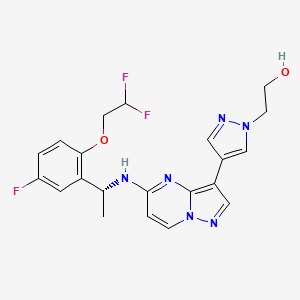
![tert-butyl (3aS,8bR)-4-amino-8-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13922563.png)

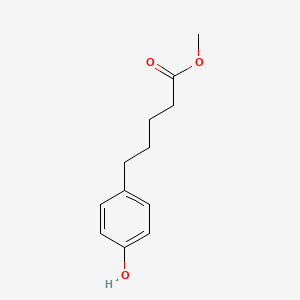
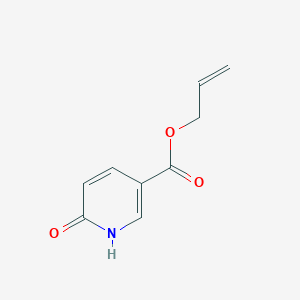

methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy(2,3,4,5-13C4)oxolan-2-yl]-2-oxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-4-yl]benzamide](/img/structure/B13922591.png)
![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
